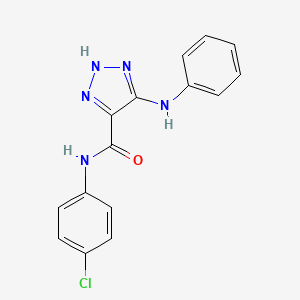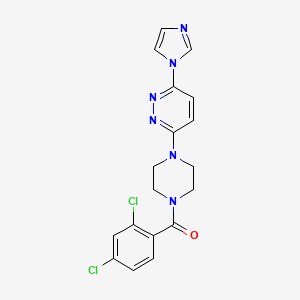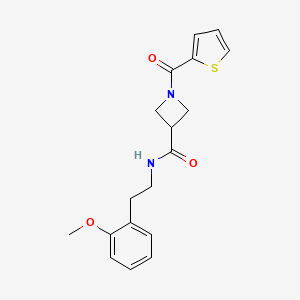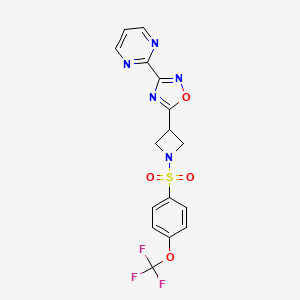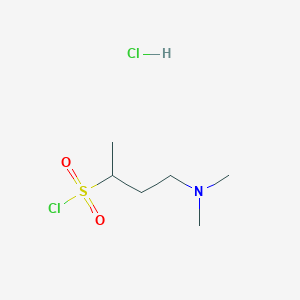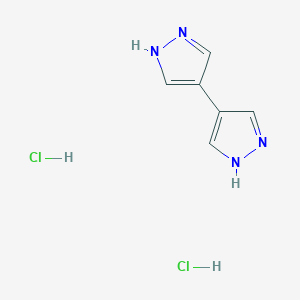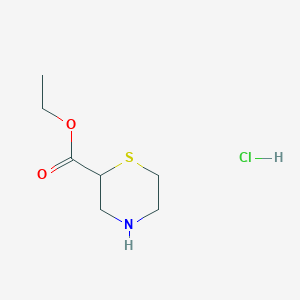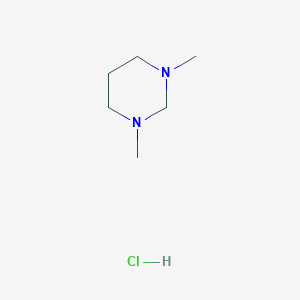
1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of related compounds, such as pyrimidine derivatives, have been extensively studied. For instance, the complex synthesis processes involve various chemical reactions to achieve the desired molecular structures, which are then analyzed using spectroscopic and crystallographic methods to understand their properties and interactions at the molecular level (Du, Knowles, & Eisenberg, 2008).
Molecular Engineering and Hydrogen Bonding
Studies have explored the hydrogen bonding capabilities of pyrimidine and its derivatives, which are critical for molecular recognition processes. These interactions are fundamental in designing supramolecular assemblies and materials with specific functions. For example, the quadruple hydrogen bonding of 2-ureido-4[1H]-pyrimidinone dimers offers insights into the stability and lifetime of these assemblies, essential for developing new materials and pharmaceuticals (Söntjens, Sijbesma, Genderen, & Meijer, 2000).
Structural Studies and Molecular Recognition
The crystal structures of pyrimidine derivatives reveal the role of hydrogen bonding in molecular recognition, which is vital for the targeted drug action of pharmaceuticals. These studies provide a deep understanding of the structural characteristics that enable specific interactions with biological targets, contributing to the development of new drugs and therapies (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Applications in Antitumor Chemotherapy
Research into the structural similarity of pyrimidine derivatives to components involved in antitumor chemotherapy highlights the potential of these compounds in medical applications. The understanding of their interactions and substitution reactions can inform the design of new chemotherapy drugs with improved efficacy and specificity (Velders, Pazderski, Ugozzoli, Biagini-Cingi, Manotti-Lanfredi, Haasnoot, & Reedijk, 1998).
Supramolecular Chemistry and Nanotechnology
The self-assembly of N-substituted pyrido[4,3-d]pyrimidines into rosettes and nanotubes demonstrates the application of pyrimidine derivatives in nanotechnology and supramolecular chemistry. These structures, formed through intermolecular hydrogen bonding, pave the way for the development of novel nanomaterials and devices with specific functionalities (Durmus, Gunbas, Farmer, Olmstead, Mascal, Legese, Cho, Beingessner, Yamazaki, & Fenniri, 2013).
Wirkmechanismus
Target of Action
This compound is a derivative of hexahydropyrimidine, a class of compounds known for their broad spectrum of pharmacological activity . .
Mode of Action
Hexahydropyrimidines, in general, have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, fungicide, antibacterial, parasiticide, and antiviral effects . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Result of Action
As a hexahydropyrimidine derivative, it may share some of the biological activities associated with this class of compounds, including potential anti-inflammatory, anticancer, fungicide, antibacterial, parasiticide, and antiviral effects . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1) involves the reaction of 1,3-dimethyl-2-imidazolidinone with ethyl acetoacetate, followed by reduction with sodium borohydride and treatment with hydrochloric acid.", "Starting Materials": [ "1,3-dimethyl-2-imidazolidinone", "ethyl acetoacetate", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 1,3-dimethyl-2-imidazolidinone is reacted with ethyl acetoacetate in the presence of a base catalyst to form 1,3-dimethyl-5-ethyl-2,4-dihydropyrimidin-4-one.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the double bond in the dihydropyrimidinone ring, forming 1,3-dimethyl-5-ethylhexahydropyrimidin-4-one.", "Step 3: The resulting compound is treated with hydrochloric acid to form 1,3-Dimethylhexahydropyrimidine--hydrogen chloride (1/1)." ] } | |
CAS-Nummer |
16077-39-7 |
Molekularformel |
C6H16Cl2N2 |
Molekulargewicht |
187.11 g/mol |
IUPAC-Name |
1,3-dimethyl-1,3-diazinane;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-7-4-3-5-8(2)6-7;;/h3-6H2,1-2H3;2*1H |
InChI-Schlüssel |
PZIUWQWAKZXYTL-UHFFFAOYSA-N |
SMILES |
CN1CCCN(C1)C.Cl |
Kanonische SMILES |
CN1CCCN(C1)C.Cl.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


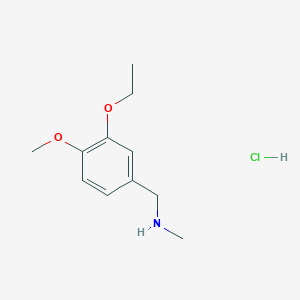
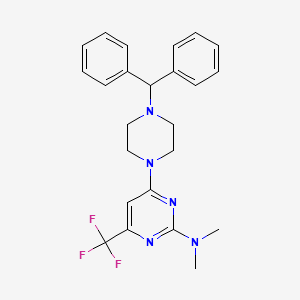
![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)

